2,4-Diphenylpyrylium tetrafluoroborate
Overview
Description
2,4-Diphenylpyrylium tetrafluoroborate is a useful research compound. Its molecular formula is C17H13BF4O and its molecular weight is 320.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis : This compound has been used in the synthesis of soluble, rigid-rod polyamides, polyimides, and polyazomethines with phenyl pendent groups. These polymers are characterized by their solubility in polar aprotic solvents and thermal stability, making them suitable for high-performance applications (Spiliopoulos & Mikroyannidis, 1996).
Catalytic Hydrogenation : It serves as a substrate in catalytic hydrogenation reactions, leading to the formation of various products like 1,5-diphenylpentanes and a mixture of products from partial and complete reduction of heterocycles (Reshetov, Seller, & Kriven’ko, 1998).
Photoredox Catalysis : Modified versions of this compound have been used as photoredox catalysts for generating carbonyl ylides from benzylic epoxides. These catalysts exhibit high robustness and oxidation potentials (Alfonzo, Alfonso, & Beeler, 2017).
Electrocatalysis : A manganese-pyrylium complex based on this compound shows unique electrocatalytic properties and resistance to electrophilic cleavage, useful in studies of controlled potential electrolysis and ligand-based reductions (Shaw & Mertz, 2002).
Coordination Chemistry : It has been utilized in the synthesis of silver coordination complexes, influencing the silver coordination environment and allowing the construction of various structural motifs (Hung-Low & Klausmeyer, 2008).
Electron Transfer Sensitizers : This compound and its analogs are used as electron transfer sensitizers, exhibiting photophysical and electrochemical properties important for understanding electron transfer processes (Clennan, Warrier, & Arulsamy, 2009).
Biosensing Applications : It has been incorporated into poly(pyridinium) salts containing calix[4]arene segments for potential use in biosensors. These polymers interact with biological macromolecules, offering avenues for biosensing applications (Lu et al., 2009).
Photoinduced Reactions : The compound is involved in photoinduced electron-transfer reactions, including oxygenation and carbon-carbon bond cleavage in organic compounds (Akaba et al., 1992).
Properties
IUPAC Name |
2,4-diphenylpyrylium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13O.BF4/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h1-13H;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQMGBPYNJPPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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